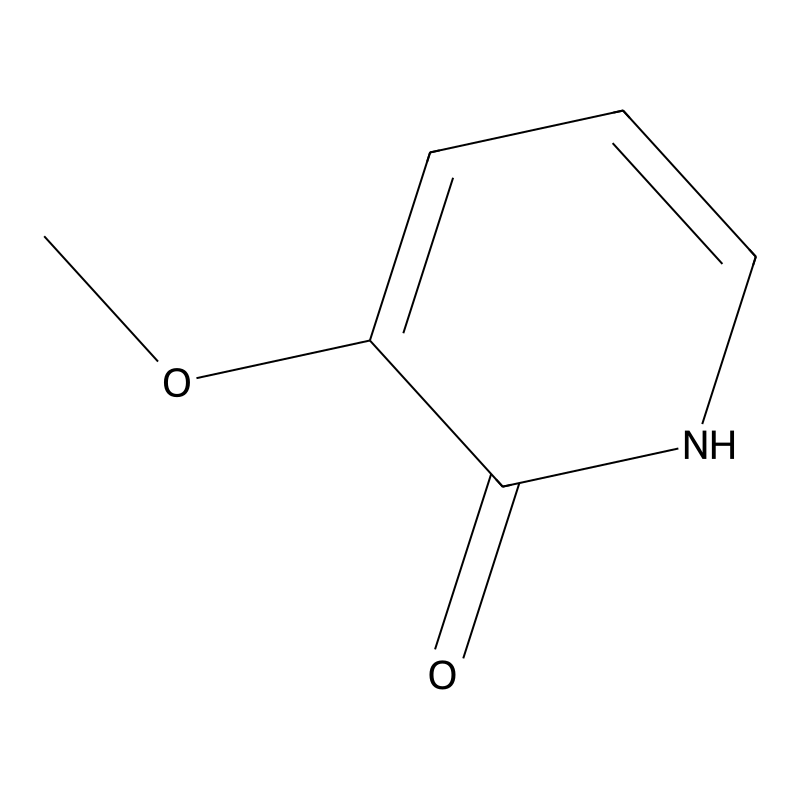3-Methoxy-2(1H)-pyridone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Azabenzoisocoumarins
One study investigated 3-Methoxy-2(1H)-pyridone as a building block for the synthesis of azabenzoisocoumarins through double ipso substitutions. [] This research explores the potential of this compound in creating novel heterocyclic structures with interesting properties.
Total Synthesis of Cepabactin
Another research project utilized 3-Methoxy-2(1H)-pyridone as a starting reagent during the total synthesis of cepabactin. [] Cepabactin is a siderophore, a compound produced by some bacteria to chelate iron. This study demonstrates the potential of 3-Methoxy-2(1H)-pyridone in complex organic syntheses aimed at creating natural products.
3-Methoxy-2(1H)-pyridone is an organic compound with the molecular formula C₆H₇NO₂. It features a pyridone structure, which is characterized by a nitrogen-containing six-membered aromatic ring with a carbonyl group and a methoxy group at the 3-position. This compound is known for its versatility in organic synthesis and its potential biological activities. It has been identified as a key intermediate in various
- Acylation: This compound can be acylated efficiently, yielding products such as 2-bromobenzoyl derivatives with high yields (up to 88%) when treated with acyl chlorides .
- Nitration: Similar to other pyridine derivatives, it undergoes nitration at the 2-position, resulting in nitro-substituted products.
- Rearrangements: Under certain conditions, it may also undergo rearrangements leading to different structural isomers.
Research indicates that 3-Methoxy-2(1H)-pyridone exhibits notable biological activities. It has been reported to possess:
- Antimicrobial Properties: Some studies suggest it may inhibit the growth of various bacteria and fungi.
- Anti-inflammatory Effects: Preliminary investigations indicate potential anti-inflammatory activity, although further studies are needed to confirm these effects.
- Toxicity Concerns: The compound is classified as harmful if swallowed and can cause skin irritation, underscoring the need for caution during handling .
Several synthetic routes have been developed for the preparation of 3-Methoxy-2(1H)-pyridone:
- From Pyridine Derivatives: Starting from pyridine derivatives, this compound can be synthesized through reactions involving methanol and appropriate reagents to introduce the methoxy group.
- Cyclization Reactions: Cyclization of substituted anilines or similar compounds under acidic or basic conditions can yield 3-Methoxy-2(1H)-pyridone.
- Direct Methoxylation: Direct methoxylation of 2-pyridone derivatives using methylating agents like dimethyl sulfate or methyl iodide is another effective method.
3-Methoxy-2(1H)-pyridone finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
- Agricultural Chemicals: Its derivatives may be explored for use in agrochemicals due to potential pesticidal properties.
- Material Science: The compound can be utilized in the development of new materials with specific properties.
Several compounds share structural similarities with 3-Methoxy-2(1H)-pyridone, each exhibiting unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Hydroxypyridine | Contains a hydroxyl group at position 2 | Known for strong chelation properties |
| 4-Methoxypyridine | Methoxy group at position 4 | Exhibits different reactivity patterns |
| 3-Hydroxypyridin-2-one | Hydroxyl group instead of methoxy | Displays different biological activities |
| 2-Pyridone | Lacks methoxy group | More stable under certain conditions |
The uniqueness of 3-Methoxy-2(1H)-pyridone lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








